2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one
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Overview
Description
2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furanochromenes These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common method might include the condensation of a benzylamine derivative with a pyridyl-substituted furanone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The benzylamino and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furanochromenes or benzylamino derivatives, such as:
- 2-[Benzylamino]-3-(4-pyridyl)chromen-4-one
- 2-[Benzylamino]-3-(4-pyridyl)furano[2,3-c]chromen-4-one
Uniqueness
The uniqueness of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H16N2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(benzylamino)-3-pyridin-4-ylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C23H16N2O3/c26-23-20-19(16-10-12-24-13-11-16)22(25-14-15-6-2-1-3-7-15)28-21(20)17-8-4-5-9-18(17)27-23/h1-13,25H,14H2 |
InChI Key |
WBIJPTIKOKISKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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